molecular formula C8H3F5O2 B1390245 2,6-Difluoro-3-(trifluoromethyl)benzoic acid CAS No. 1048921-49-8

2,6-Difluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1390245
CAS No.: 1048921-49-8
M. Wt: 226.1 g/mol
InChI Key: CVJDKSBPBBKDEN-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS: 1048921-49-8) is a fluorinated benzoic acid derivative with the molecular formula C₈H₃F₅O₂ and a monoisotopic mass of 226.005320 g/mol . The compound features two fluorine atoms at the 2- and 6-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 3-position. This substitution pattern confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (predicted pKa ~1.5–2.5) and influencing its solubility and reactivity. The compound is used in medicinal chemistry and agrochemical research, particularly as a building block for inhibitors targeting bacterial cell division proteins like FtsZ .

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJDKSBPBBKDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669526
Record name 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048921-49-8
Record name 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
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Preparation Methods

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid derivative. One common method is the direct fluorination of 3-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

2,6-Difluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield fluorinated aromatic compounds, while reduction reactions produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

2,6-Difluoro-3-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms enhances the metabolic stability and bioactivity of drugs.

  • Case Study : In the synthesis of anti-inflammatory agents, this compound has been utilized to improve the pharmacokinetic properties of lead compounds, resulting in enhanced efficacy and reduced side effects .

2. Antimicrobial Agents

Fluorinated compounds are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.

  • Data Table: Antimicrobial Activity
CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosa20

Agrochemical Applications

1. Herbicides and Pesticides

The compound is also used in the formulation of herbicides and pesticides due to its ability to inhibit specific biochemical pathways in plants and pests.

  • Case Study : A study demonstrated that formulations containing this compound showed effective control over weed species in agricultural settings, leading to increased crop yields .

2. Growth Regulators

Fluorinated benzoic acids are utilized as plant growth regulators to modulate growth responses in crops.

Material Science Applications

1. Advanced Materials

The unique properties of fluorinated compounds make them suitable for the development of advanced materials, including coatings and polymers that require enhanced chemical resistance and durability.

  • Application Example : The compound has been incorporated into polymer matrices to develop coatings that exhibit superior water-repellency and stain resistance .

Synthesis and Production

The synthesis of this compound typically involves several methods, including:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic structure.
  • Grignard Reactions : Employing Grignard reagents for constructing the trifluoromethyl group .

Mechanism of Action

The mechanism by which 2,6-Difluoro-3-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, often through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and physicochemical properties of 2,6-difluoro-3-(trifluoromethyl)benzoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Key Properties
This compound C₈H₃F₅O₂ 226.10 -CF₃ High acidity (strong EWG), moderate lipophilicity (LogP ~2.1)
2,6-Difluoro-3-methylbenzoic acid C₈H₆F₂O₂ 172.13 -CH₃ Lower acidity (pKa ~3.5–4.5), higher LogP (~2.5) due to reduced polarity
2,6-Difluoro-3-(hexyloxy)benzoic acid C₁₃H₁₅F₂O₃ 266.25 -O(CH₂)₅CH₃ Increased lipophilicity (LogP ~4.0), reduced acidity (pKa ~4.5–5.5)
2,6-Difluoro-3-(3-fluorophenyl)benzoic acid C₁₃H₇F₃O₂ 264.19 -C₆H₄F Planar aromatic substituent; moderate acidity (pKa ~2.5–3.5), π-π stacking capability
2,6-Difluoro-3-(propylsulfonylamido)benzoic acid C₁₀H₁₁F₂NO₄S 279.26 -NHSO₂C₃H₇ Polar sulfonamide group; hydrogen-bonding capacity, higher solubility in polar solvents

Biological Activity

2,6-Difluoro-3-(trifluoromethyl)benzoic acid (DFTBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its structural features, particularly the presence of multiple fluorine atoms, suggest significant implications for its interaction with biological systems. This article reviews the biological activity of DFTBA, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DFTBA is characterized by a benzoic acid core with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position. The molecular formula is C8H4F4O2C_8H_4F_4O_2, and it has unique physicochemical properties due to the electronegative fluorine substituents, which enhance its lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₈H₄F₄O₂
Molecular Weight228.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

DFTBA exhibits notable biological activity through its inhibition of the FtsZ protein, which is essential for bacterial cell division. This mechanism is particularly relevant in combating antibiotic-resistant strains of bacteria such as Staphylococcus aureus. The presence of fluorine atoms enhances the compound's binding affinity to FtsZ compared to non-fluorinated analogs, as demonstrated in structure-activity relationship studies.

Structure-Activity Relationship (SAR)

Research indicates that the introduction of fluorine atoms significantly increases the inhibitory potency against FtsZ. For instance, DFTBA's analogs lacking fluorine substitutions show reduced activity, underscoring the importance of these modifications in enhancing biological efficacy .

Case Studies and Research Findings

  • Inhibition of Bacterial Growth : A study highlighted that DFTBA exhibited a minimum inhibitory concentration (MIC) ranging from 0.5 to 1 µg/mL against various Staphylococcus aureus strains. This indicates strong antibacterial properties that could be leveraged in developing new antibacterial agents .
  • Comparative Analysis with Analog Compounds : DFTBA was compared with structurally similar compounds such as 3-methoxybenzamide and DFMBA (a known FtsZ inhibitor). The results demonstrated that DFTBA had superior antibacterial activity due to its unique fluorination pattern .
  • Fluorinated Drug Development : The role of trifluoromethyl groups in drug design has been extensively documented. Compounds containing trifluoromethyl groups have shown enhanced potency against various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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